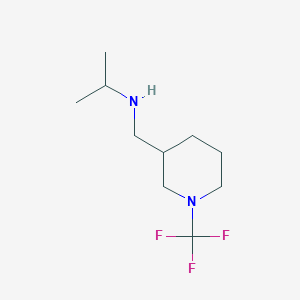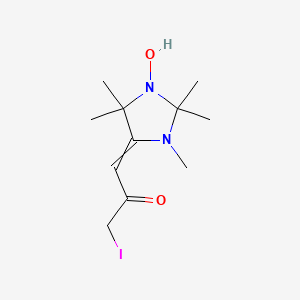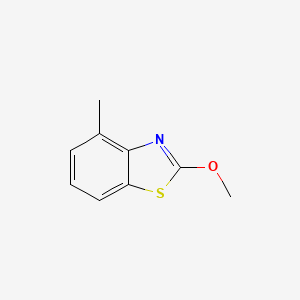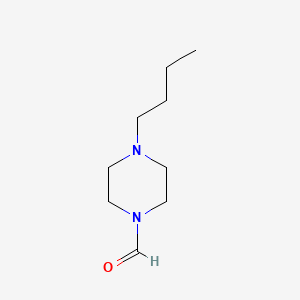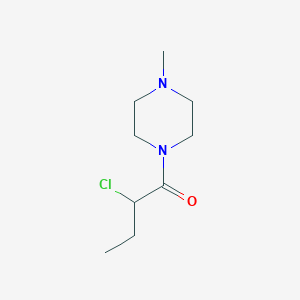![molecular formula C14H16N4 B13964061 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine CAS No. 227318-73-2](/img/structure/B13964061.png)
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c][1,5]naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused ring system that includes an imidazole ring and a naphthyridine ring, with methyl and isobutyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization, can yield the desired imidazo[4,5-c][1,5]naphthyridine derivative . The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine has several scientific research applications, including:
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and sensors.
Wirkmechanismus
The mechanism of action of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: A related compound with a similar fused ring system but lacking the imidazole ring.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with an imidazole ring fused to a pyridine ring.
Quinoline: A compound with a fused ring system similar to naphthyridine but with different nitrogen atom positions.
The uniqueness of this compound lies in its specific ring structure and substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
227318-73-2 |
|---|---|
Molekularformel |
C14H16N4 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridine |
InChI |
InChI=1S/C14H16N4/c1-9(2)8-18-10(3)17-12-7-16-11-5-4-6-15-13(11)14(12)18/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
KRULLMMDEYYKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CN=C3C=CC=NC3=C2N1CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


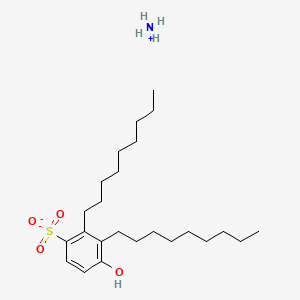

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
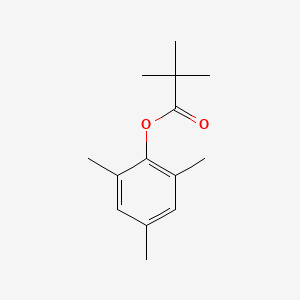
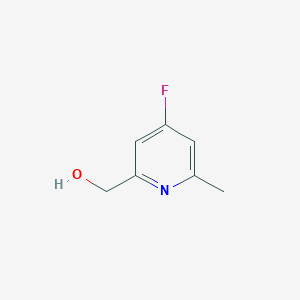
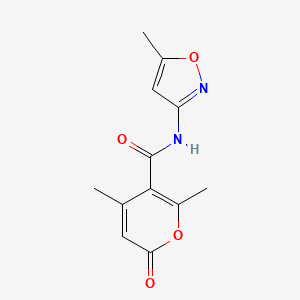
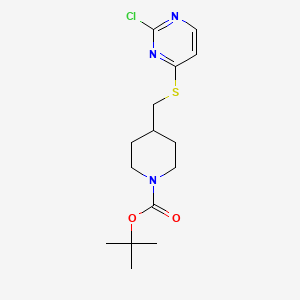
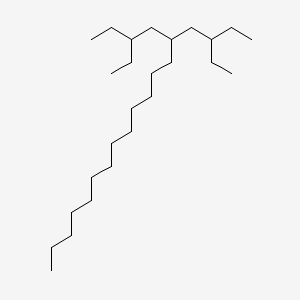
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
